2'-Methyl-[3,3'-bithiophene]-2-thiol
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Overview
Description
2’-Methyl-[3,3’-bithiophene]-2-thiol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a methyl group and a thiol group attached to the bithiophene structure. The unique structural features of 2’-Methyl-[3,3’-bithiophene]-2-thiol make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[3,3’-bithiophene]-2-thiol typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . Another approach involves the use of Grignard reagents, where the thiophene derivative is reacted with a methylating agent to introduce the methyl group .
Industrial Production Methods
Industrial production of 2’-Methyl-[3,3’-bithiophene]-2-thiol may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-[3,3’-bithiophene]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or iodine can facilitate halogenation reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2’-Methyl-[3,3’-bithiophene]-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2’-Methyl-[3,3’-bithiophene]-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and thiol groups, making it less reactive in certain chemical reactions.
3,3’-Bithiophene: Similar structure but without the methyl group, leading to different reactivity and applications.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, resulting in different electronic properties
Uniqueness
2’-Methyl-[3,3’-bithiophene]-2-thiol stands out due to its unique combination of a methyl group and a thiol group on the bithiophene structure. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
88673-97-6 |
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Molecular Formula |
C9H8S3 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)thiophene-2-thiol |
InChI |
InChI=1S/C9H8S3/c1-6-7(2-4-11-6)8-3-5-12-9(8)10/h2-5,10H,1H3 |
InChI Key |
GQQTYBUGUFRRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=C(SC=C2)S |
Origin of Product |
United States |
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